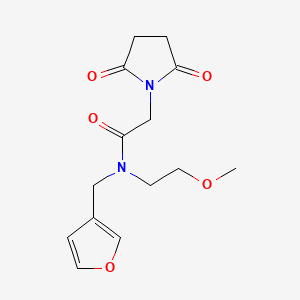

2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide is a structurally complex molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives is well-documented in the provided literature. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists, indicating a method for introducing different substituents into the acetamide moiety . Similarly, 2-aryl-2-(pyridin-2-yl)acetamides were synthesized from Disopyramide, showing a strategy for creating a broad spectrum of anticonvulsant agents . These methods could potentially be adapted for the synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide reveals that the acetamide unit is significantly inclined relative to the furan ring, which could affect the molecule's intermolecular interactions and stability . This inclination might also be present in the compound of interest, influencing its chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives are not explicitly detailed in the provided papers. However, the biological evaluations suggest that these compounds can interact with biological systems, such as opioid receptors or sodium channels, indicating that they may undergo metabolic transformations or participate in binding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from their structural characteristics. For example, the presence of hydrogen bond donors and acceptors, as seen in the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, suggests that similar compounds may have significant solubility in polar solvents and could form specific intermolecular interactions . The cytotoxicity data for novel 2-chloro N-aryl substituted acetamide derivatives also provide a glimpse into the bioactive potential of these molecules .

Aplicaciones Científicas De Investigación

Structural and Chemical Properties

- The compound exhibits specific conformations due to its furan and pyrrolidine rings, which adopt envelope conformations, contributing to its unique structural properties. Such conformations play a crucial role in the compound's reactivity and interaction with other molecules, making it a subject of interest in the development of new chemical entities and materials (Sundaramoorthy et al., 2012).

Decarboxylative Claisen Rearrangement Reactions

- This compound and related structures are used in decarboxylative Claisen rearrangement reactions, showcasing their utility in synthetic organic chemistry for generating complex heteroaromatic structures from simpler precursors. Such reactions expand the toolkit for constructing molecular architectures with potential applications in drug development and material science (Craig et al., 2005).

Antiprotozoal Agents

- Derivatives of this compound have shown promise as antiprotozoal agents, indicating its potential in pharmacological research for the development of new therapies against protozoan infections. The specific structural features of these derivatives, such as the furan ring, play a significant role in their biological activity, offering insights into drug design principles for targeting protozoal diseases (Ismail et al., 2004).

Anticancer Activity

- The synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives for their anticancer activity highlight the relevance of this compound in medicinal chemistry. Research into these derivatives provides valuable data for the discovery of new anticancer agents, underscoring the importance of the core structure in the development of therapeutic compounds (Horishny et al., 2021).

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-20-7-5-15(8-11-4-6-21-10-11)14(19)9-16-12(17)2-3-13(16)18/h4,6,10H,2-3,5,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHQGKDFNNBPGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)CN2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-Ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylindazol-3-yl)methanone](/img/structure/B3010344.png)

![(E)-N-[[4-(dimethylamino)phenyl]methyl]-N-ethyl-2-phenylethenesulfonamide](/img/structure/B3010346.png)

![Benzyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3010348.png)

![N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3010349.png)

![methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B3010351.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B3010352.png)

![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide](/img/structure/B3010354.png)

![2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3010361.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B3010362.png)

![3-(2,6-dichlorophenyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B3010364.png)